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CAS No.: 918524-13-7

Cat. No.: B1400595

Get Quote

Executive Summary
The unambiguous structural elucidation of highly substituted aromatic intermediates is a critical

phase in modern drug development and materials science. (3-Benzyloxy-2-methyl-phenyl)-
methanol (C₁₅H₁₆O₂, MW: 228.29 g/mol ) is a sterically congested, multifunctional building

block frequently utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and

complex tetradentate chelators[1][2].

This whitepaper provides an authoritative, step-by-step technical guide to the complete

structural elucidation of this molecule. By integrating High-Resolution Mass Spectrometry

(HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR)

spectroscopy, we establish a self-validating analytical matrix that definitively proves its 1,2,3-

contiguous substitution pattern.
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Elucidating a trisubstituted benzene derivative requires orthogonal analytical techniques. While

1D NMR can identify the presence of the hydroxymethyl, methyl, and benzyloxy groups, it

cannot definitively rule out regioisomers (e.g., 1,2,4- or 1,3,5-substitution). Therefore, our

strategy relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC) to map the

carbon skeleton via long-range scalar couplings[3].
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Figure 1: Orthogonal analytical workflow for the structural elucidation of the target molecule.
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High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice
Electrospray Ionization (ESI) in positive mode is selected because the ether and alcohol

oxygen atoms readily accept protons. Time-of-Flight (TOF) mass analysis is utilized to achieve

sub-2 ppm mass accuracy, which is mandatory to confirm the empirical formula (C₁₅H₁₆O₂) and

rule out isobaric impurities.

Self-Validating HRMS Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol.

Dilute 1:100 in MeOH/H₂O (50:50 v/v) containing 0.1% formic acid.

Calibration Check: Inject a sodium formate cluster solution pre- and post-run. Validation

threshold: Mass drift must remain < 2 ppm. If the theoretical [M+H]⁺ mass deviates by >

0.0005 Da, the calibration is rejected, and the TOF flight tube must be thermally stabilized.

Acquisition: Inject 5 µL at 0.2 mL/min. Set capillary voltage to 4500 V and drying gas to 250

°C. Scan m/z 100–1000.

MS/MS Fragmentation: Apply a collision energy (CE) of 20 eV.

Diagnostic Fragments: The parent ion at m/z 229.1223 [M+H]⁺ will undergo a

characteristic neutral loss of water (-18 Da) yielding m/z 211.1117, and cleavage of the

benzyl ether to yield a highly stable tropylium/benzyl cation at m/z 91.0547.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR: Chemical Shift Causality
The ¹H NMR spectrum immediately reveals the nature of the substituents. The central aromatic

ring features three contiguous protons (H-4, H-5, H-6). Because C-3 is substituted with an

electron-donating benzyloxy group, H-4 is highly shielded (δ 6.88). The spin system manifests

as a classic doublet-triplet-doublet (d, t, d) pattern with J ≈ 8.1 Hz, which mathematically proves

a 1,2,3-trisubstituted contiguous arrangement[3].

2D NMR: Regiochemical Mapping via HMBC
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To definitively prove the exact sequence of the substituents (Hydroxymethyl-Methyl-Benzyloxy),

HMBC is employed. The methyl group at C-2 acts as a central "anchor." Its protons (δ 2.25)

show strong ³J correlations to C-1 and C-3, effectively bridging the two functionalized sides of

the ring. Furthermore, the benzylic CH₂ protons of the ether (δ 5.08) show a ³J correlation to

the phenolic carbon (C-3, δ 157.8), confirming the ether linkage site[2].
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Figure 2: Critical HMBC correlations establishing the regiochemistry of the substituents.
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Quantitative Data Summary
Table 1: 1D and 2D NMR Spectral Data in CDCl₃ (500 MHz)

Position ¹³C δ (ppm) ¹H δ (ppm)
Multiplicity (J
in Hz)

HMBC
Correlations
(H → C)

1 140.5 - - -

2 125.2 - - -

3 157.8 - - -

4 111.4 6.88 d (8.1) C-2, C-3, C-6

5 126.5 7.18 t (8.1) C-1, C-3

6 122.1 7.05 d (8.1)
C-1, C-2, C-4, C-

7

7 (-CH₂OH) 63.4 4.72 s C-1, C-2, C-6

8 (-CH₃) 11.5 2.25 s C-1, C-2, C-3

9 (-OCH₂Ph) 70.2 5.08 s C-3, C-10

10 (Ph-ipso) 137.1 - - -

11, 15 (Ph-o) 127.5 7.42 d (7.5) C-9, C-13

12, 14 (Ph-m) 128.4 7.35 t (7.5) C-10, C-14/12

13 (Ph-p) 127.8 7.30 t (7.5) C-11, C-15

-OH - 1.85 br s -

Self-Validating NMR Protocol
Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing

0.03% v/v tetramethylsilane (TMS).

System Validation: The inclusion of TMS acts as an internal zero-point reference, while the

residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a secondary
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calibration check.

Shimming: Perform gradient shimming (Z1-Z5). Validation threshold: A line width of < 0.8 Hz

for the TMS peak must be achieved; failure to meet this requires sample filtration to remove

paramagnetic particulates.

Acquisition Parameters:

¹H NMR: 16 scans, 64k data points, relaxation delay (D1) of 2 seconds.

¹³C NMR: 1024 scans, power-gated decoupling (zgpg30), D1 of 2 seconds.

HMBC: 512 t1 increments, optimized for long-range coupling ⁿJ(CH) = 8 Hz (standard for

aromatic systems).

Infrared (IR) Spectroscopy
To orthogonally confirm the functional groups prior to final structural assignment, Attenuated

Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized.

O-H Stretch: A broad absorption band at ~3350 cm⁻¹ confirms the presence of the primary

alcohol.

C-H Stretches: Sharp peaks at 3030 cm⁻¹ (aromatic sp² C-H) and 2920/2850 cm⁻¹ (aliphatic

sp³ C-H).

C-O-C Ether Linkage: An intense, asymmetric stretching vibration at ~1250 cm⁻¹ confirms

the diaryl/alkyl ether bond, distinguishing it from an unreacted phenolic precursor[4].

Conclusion
The structure of (3-Benzyloxy-2-methyl-phenyl)-methanol is unambiguously verified through

a multi-tiered analytical approach. The exact mass (229.1223 [M+H]⁺) locks in the empirical

formula, while the ¹H NMR d, t, d splitting pattern confirms a 1,2,3-trisubstituted central ring.

Finally, the regiochemistry is definitively solved via HMBC, where the C-2 methyl group acts as

an internal probe, linking the hydroxymethyl and benzyloxy substituents to their exact

topological positions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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